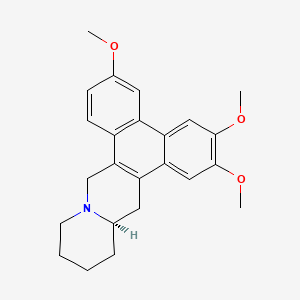

(-)-Cryptopleurine

Description

Propriétés

IUPAC Name |

(14aR)-2,3,6-trimethoxy-11,12,13,14,14a,15-hexahydro-9H-phenanthro[9,10-b]quinolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO3/c1-26-16-7-8-17-19(11-16)21-13-24(28-3)23(27-2)12-20(21)18-10-15-6-4-5-9-25(15)14-22(17)18/h7-8,11-13,15H,4-6,9-10,14H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHYSOGXGSUUIJ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(CC4CCCCN4C3)C5=CC(=C(C=C52)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C3=C(C[C@H]4CCCCN4C3)C5=CC(=C(C=C52)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075414 | |

| Record name | 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-22-4 | |

| Record name | (14aR)-11,12,13,14,14a,15-Hexahydro-2,3,6-trimethoxy-9H-phenanthro[9,10-b]quinolizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryptopleurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptopleurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRYPTOPLEURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JZK58H75B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Phenanthroquinolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthetic pathway of phenanthroquinolizidine alkaloids, a class of plant-derived compounds with significant therapeutic potential, including notable anti-cancer and anti-viral activities. Due to the limited direct research on the biosynthesis of phenanthroquinolizidine alkaloids, this document synthesizes information from studies on the closely related phenanthroindolizidine alkaloids and general principles of alkaloid biosynthesis to propose a putative pathway. This guide provides a framework for future research and drug discovery efforts targeting these complex molecules.

Proposed Biosynthetic Pathway

The biosynthesis of phenanthroquinolizidine alkaloids is hypothesized to originate from two primary metabolic routes: the shikimate pathway, yielding the phenanthrene core, and the lysine-derived pathway, which forms the quinolizidine moiety. These precursors undergo a series of enzymatic transformations, including condensation, cyclization, and oxidative coupling, to form the final pentacyclic structure.

Precursors to the Phenanthrene Moiety

Tracer studies on the related phenanthroindolizidine alkaloid, tylophorine, in Tylophora asthmatica have established that the phenanthrene nucleus is derived from L-phenylalanine and L-tyrosine.[1] Phenylalanine is first converted to cinnamic acid, a key intermediate in the phenylpropanoid pathway.[1] The precise mechanism of ring formation from these precursors is not fully elucidated but likely involves oxidative coupling reactions catalyzed by cytochrome P450 monooxygenases or similar enzymes.

Precursors to the Quinolizidine Moiety

The quinolizidine ring system found in many alkaloids is biosynthesized from the amino acid L-lysine. Through the action of lysine decarboxylase, L-lysine is converted to cadaverine. Two molecules of cadaverine are then thought to be enzymatically cyclized to form the characteristic bicyclic quinolizidine skeleton.

Proposed Pathway to Cryptopleurine

The following diagram illustrates a hypothetical biosynthetic pathway leading to cryptopleurine, a representative phenanthroquinolizidine alkaloid. This pathway is inferred from precursor feeding studies on related alkaloids and known enzymatic reactions in plant secondary metabolism.

References

Elucidation of the Chemical Structure and Stereochemistry of (-)-Cryptopleurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cryptopleurine is a phenanthroquinolizidine alkaloid first isolated from the bark of the Australian vine Cryptocarya pleurosperma. It has garnered significant interest within the scientific community due to its potent biological activities, including antiviral, antifungal, and notable anticancer properties. The therapeutic potential of this compound is intrinsically linked to its unique three-dimensional structure and specific stereochemistry. This technical guide provides an in-depth overview of the elucidation of its chemical structure and absolute configuration, detailing the key experimental methodologies and presenting the critical data that have defined our understanding of this complex natural product.

Chemical Structure and Stereochemistry

This compound possesses a pentacyclic ring system, consisting of a phenanthrene core fused to a quinolizidine moiety. The molecule has the chemical formula C₂₄H₂₇NO₃ and a molar mass of 377.48 g/mol . The systematic IUPAC name for this compound is (14aR)-2,3,6-trimethoxy-11,12,13,14,14a,15-hexahydro-9H-phenanthro[9,10-b]quinolizine. The absolute stereochemistry at the single chiral center, C-14a, has been determined to be R.

The elucidation of this complex structure was a multi-faceted process, relying on a combination of spectroscopic techniques and chemical degradation studies, later confirmed by total synthesis and X-ray crystallography.

Spectroscopic Data for Structural Elucidation

The determination of the planar structure and the relative stereochemistry of this compound was heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.89 | d | 8.8 | H-4 |

| 7.77 | s | H-7 | |

| 7.32 | d | 8.8 | H-5 |

| 7.18 | s | H-1 | |

| 4.02 | s | OCH₃-3 | |

| 3.98 | s | OCH₃-2 | |

| 3.95 | s | OCH₃-6 | |

| 3.50 - 3.40 | m | H-11a, H-15a | |

| 3.20 - 3.10 | m | H-11b | |

| 2.80 - 2.70 | m | H-9a | |

| 2.50 - 2.40 | m | H-9b | |

| 2.20 - 2.10 | m | H-15b | |

| 2.00 - 1.70 | m | H-12, H-13, H-14 | |

| 1.60 - 1.50 | m | H-14a |

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Carbon Atom |

| 158.4 | C-6 |

| 148.9 | C-3 |

| 148.2 | C-2 |

| 131.8 | C-8a |

| 128.5 | C-4a |

| 127.9 | C-10a |

| 126.4 | C-7 |

| 125.9 | C-4 |

| 124.0 | C-8 |

| 115.8 | C-5 |

| 108.8 | C-1 |

| 103.5 | C-4b |

| 60.9 | C-14a |

| 56.1 | OCH₃-2 |

| 56.0 | OCH₃-3 |

| 55.4 | OCH₃-6 |

| 53.7 | C-15 |

| 48.9 | C-9 |

| 35.8 | C-11 |

| 29.8 | C-14 |

| 25.9 | C-13 |

| 21.6 | C-12 |

X-ray Crystallography

The definitive confirmation of the structure and the absolute stereochemistry of this compound was achieved through single-crystal X-ray diffraction analysis.

Table 3: X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.123(2) |

| b (Å) | 15.456(4) |

| c (Å) | 16.789(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2108.9(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.19 |

| R-factor | 0.045 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms in the this compound molecule.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum was acquired with a spectral width of 8000 Hz, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 25000 Hz, an acquisition time of 1.3 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

-

2D NMR Spectroscopy: To establish connectivity, a series of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed using standard Bruker pulse programs.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice of this compound and to establish its absolute stereochemistry.

Methodology:

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of methanol and ethyl acetate.

-

Data Collection: A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a Bruker APEX II CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The absolute configuration was determined by anomalous dispersion effects.

Signaling Pathway and Mechanism of Action

This compound exerts its potent biological effects primarily through the inhibition of protein synthesis and the modulation of key cellular signaling pathways.

Inhibition of Protein Synthesis

This compound is a potent inhibitor of the elongation step in eukaryotic protein synthesis. It specifically targets the 40S ribosomal subunit, thereby stalling the ribosome during translation. This disruption of protein synthesis leads to a cellular stress response known as ribosome-associated quality control (RQC).

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, cell survival, and proliferation.[1][2] It achieves this by targeting the IκB kinase (IKK) complex.[2]

Conclusion

The elucidation of the chemical structure and stereochemistry of this compound is a testament to the power of modern analytical techniques. Through the combined application of NMR spectroscopy and single-crystal X-ray diffraction, the intricate three-dimensional architecture of this potent alkaloid has been unequivocally established. This detailed structural knowledge is paramount for understanding its mechanism of action, which involves the inhibition of protein synthesis and the modulation of critical cellular signaling pathways such as NF-κB. For researchers and professionals in drug development, this comprehensive understanding of this compound's structure-activity relationship provides a crucial foundation for the design of novel therapeutic agents with improved efficacy and selectivity.

References

- 1. Cryptopleurine Targets NF-κB Pathway, Leading to Inhibition of Gene Products Associated with Cell Survival, Proliferation, Invasion, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryptopleurine targets NF-κB pathway, leading to inhibition of gene products associated with cell survival, proliferation, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Machinery: A Technical Guide to the Action of (-)-Cryptopleurine as a Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Cryptopleurine, a natural phenanthroindolizidine alkaloid, is a potent and specific inhibitor of eukaryotic protein synthesis. This technical guide provides an in-depth exploration of its mechanism of action, focusing on its interaction with the ribosomal machinery. By binding to the 40S ribosomal subunit, this compound effectively stalls the elongation phase of translation, specifically inhibiting the translocation step. This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols for studying its activity, and presents visual representations of the inhibitory pathway and experimental workflows. This guide is intended to serve as a critical resource for researchers engaged in the study of protein synthesis, ribosome function, and the development of novel therapeutic agents.

Core Mechanism of Action: Inhibition of Translocation

This compound exerts its inhibitory effect on protein synthesis by targeting the elongation stage of translation. The primary mechanism involves the specific inhibition of the translocation step, a crucial process where the ribosome moves one codon further along the mRNA template.[1][2] This inhibition is achieved through the binding of this compound to the 40S ribosomal subunit.[1]

Structural and biochemical studies have pinpointed the binding site of cryptopleurine to the E-site (exit site) of the ribosome. By occupying this site, the drug is thought to sterically hinder the movement of the deacylated tRNA from the P-site (peptidyl site) to the E-site, a key conformational change required for the subsequent translocation of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site. This effectively freezes the ribosome in a pre-translocation state, leading to the cessation of polypeptide chain elongation.

Resistance to cryptopleurine in the yeast Saccharomyces cerevisiae has been genetically linked to mutations in the RPS14 gene, which encodes the ribosomal protein S14, a component of the 40S subunit.[3] This provides strong evidence for the 40S subunit being the direct target of the drug.

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of cryptopleurine. It is important to note that specific quantitative data for the (-)-enantiomer is limited in the readily available literature. The provided IC50 value is for the racemic mixture (rac-cryptopleurine). A specific dissociation constant (Kd) for this compound binding to the ribosome could not be definitively ascertained from the reviewed literature.

| Parameter | Value | Compound | Assay System | Source |

| IC50 | ~500 nM | rac-Cryptopleurine | In vitro translation of luciferase mRNA in rabbit reticulocyte lysate | [4] |

Signaling Pathway of Inhibition

The inhibitory action of this compound is a direct interaction with the ribosome, rather than a complex signaling cascade. The following diagram illustrates the molecular steps of protein synthesis elongation and the point of inhibition by this compound.

Caption: Mechanism of this compound Inhibition of Protein Translocation.

Experimental Protocols

In Vitro Translation Inhibition Assay

This protocol is designed to determine the IC50 value of this compound by measuring its effect on the synthesis of a reporter protein in a cell-free system.

Materials:

-

Rabbit Reticulocyte Lysate (RRL) system (commercially available)

-

Luciferase mRNA (capped and polyadenylated)

-

This compound stock solution (in DMSO)

-

Amino acid mixture (minus methionine)

-

[35S]-Methionine

-

Luciferase assay reagent

-

Nuclease-free water

-

DMSO (vehicle control)

-

96-well microplate

-

Luminometer or scintillation counter

Procedure:

-

Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in DMSO. A final concentration range of 1 nM to 10 µM in the assay is recommended. Prepare a vehicle control with DMSO alone.

-

Reaction Setup: On ice, prepare the following reaction mixture in a 96-well plate. The final volume for each reaction is typically 25-50 µL.

-

Rabbit Reticulocyte Lysate

-

Amino acid mixture (minus methionine)

-

[35S]-Methionine (for radioactivity-based detection) or unlabeled methionine (for luminescence-based detection)

-

Luciferase mRNA

-

This compound dilution or vehicle control

-

Nuclease-free water to the final volume

-

-

Incubation: Mix the components gently and incubate the plate at 30°C for 60-90 minutes.

-

Detection:

-

Luminescence-based: Add luciferase assay reagent to each well according to the manufacturer's instructions. Measure luminescence using a luminometer.

-

Radioactivity-based: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE. Expose the gel to a phosphor screen or autoradiography film to visualize the radiolabeled protein. Quantify the band intensity.

-

-

Data Analysis:

-

Normalize the signal from the treated samples to the vehicle control (100% translation).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Caption: Workflow for In Vitro Translation Inhibition Assay.

Ribosome Binding Assay

This protocol is designed to determine the binding affinity (Kd) of radiolabeled this compound to eukaryotic ribosomes.

Materials:

-

Purified 80S ribosomes (from a suitable eukaryotic source, e.g., rabbit reticulocytes or yeast)

-

Radiolabeled this compound (e.g., [3H]-Cryptopleurine)

-

Unlabeled this compound

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In microcentrifuge tubes, set up the binding reactions with a fixed concentration of purified 80S ribosomes and increasing concentrations of radiolabeled this compound.

-

Competition Assay: To determine non-specific binding, include a parallel set of reactions containing a high concentration (e.g., 100-fold excess) of unlabeled this compound.

-

Incubation: Incubate the reactions at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: Rapidly filter the reaction mixtures through pre-wetted glass fiber filters using a filtration apparatus. This separates ribosome-bound radioligand from unbound radioligand.

-

Washing: Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding.

-

Plot the specific binding as a function of the radiolabeled ligand concentration.

-

Determine the Kd and Bmax (maximum number of binding sites) by fitting the data to a saturation binding curve using appropriate software.

-

Caption: Workflow for Ribosome Binding Assay.

Puromycin Reaction Assay for Translocation Inhibition

This assay specifically probes the translocation step by measuring the formation of a peptide bond between a pre-loaded peptidyl-tRNA and the aminoacyl-tRNA analog, puromycin. Inhibition of translocation will prevent the A-site from becoming available for puromycin to bind.

Materials:

-

Purified 80S ribosomes

-

Poly(U) mRNA

-

N-acetyl-[14C]-Phe-tRNA

-

Elongation factor 2 (eEF2)

-

GTP

-

Puromycin

-

This compound

-

Reaction buffer

-

Ethyl acetate

-

Scintillation counter

Procedure:

-

Formation of Pre-translocation Complex: Incubate ribosomes with poly(U) mRNA and N-acetyl-[14C]-Phe-tRNA to form a complex with the labeled peptidyl-tRNA in the P-site.

-

Translocation Reaction: Initiate translocation by adding eEF2 and GTP in the presence or absence of various concentrations of this compound.

-

Puromycin Reaction: After a short incubation to allow for translocation, add a high concentration of puromycin to the reaction. Puromycin will react with the N-acetyl-[14C]-Phe-tRNA if it has been translocated to the P-site, forming N-acetyl-[14C]-Phe-puromycin.

-

Extraction: Stop the reaction and extract the N-acetyl-[14C]-Phe-puromycin into ethyl acetate.

-

Quantification: Measure the radioactivity in the ethyl acetate layer using a scintillation counter.

-

Data Analysis: Compare the amount of N-acetyl-[14C]-Phe-puromycin formed in the presence and absence of this compound to determine the extent of translocation inhibition.

Conclusion

This compound is a valuable tool for studying the intricate process of eukaryotic protein synthesis. Its well-defined mechanism of action, specifically targeting the translocation step of elongation via binding to the 40S ribosomal subunit, makes it a powerful molecular probe. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its inhibitory activity and binding affinity. Further research, particularly high-resolution structural studies of the ribosome-(-)-Cryptopleurine complex, will undoubtedly provide even greater insights into its precise molecular interactions and pave the way for the rational design of novel therapeutic agents targeting the ribosomal machinery.

References

- 1. Cryptopleurine resistance: genetic locus for a 40S ribosomal component in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modification of ribosomes in cryptopleurine-resistant mutants of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ribosomal protein S14 is altered by two-step emetine resistance mutations in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cryptopleurine Analogs with Modification of E Ring Exhibit Different Mechanism to Rac-Cryptopleurine and Tylophorine - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the antiviral activity of (-)-Cryptopleurine against Hepatitis C Virus.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral activity of (-)-Cryptopleurine against the Hepatitis C Virus (HCV). The document summarizes key quantitative data, details the experimental protocols utilized for its evaluation, and illustrates the underlying molecular mechanism and experimental workflows through comprehensive diagrams. This information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-HCV therapeutics.

Quantitative Assessment of Antiviral Efficacy and Cytotoxicity

The antiviral activity of this compound and its racemic form, rac-cryptopleurine, has been quantitatively evaluated against Hepatitis C Virus replication. The key metrics for its efficacy and safety profile are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. A higher selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates a more favorable therapeutic window.

| Compound | EC50 (nM) | IC50 (nM) | Selectivity Index (SI = IC50/EC50) | Cell Line |

| rac-cryptopleurine | 0.6 | - | - | Huh-luc/neo-ET |

Note: IC50 data for rac-cryptopleurine was not explicitly provided in the direct search results, hence the Selectivity Index could not be calculated. Further studies would be needed to determine this value.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the anti-HCV activity of this compound.

HCV Replicon Assay

This assay is fundamental for assessing the inhibitory effect of a compound on HCV RNA replication within a cellular context. The protocol utilizes a human hepatoma cell line (Huh-7) harboring a subgenomic HCV replicon that expresses a reporter gene, such as luciferase, allowing for the quantification of viral replication.

Materials:

-

Huh-luc/neo-ET cells (Huh-7 cells harboring a bicistronic subgenomic HCV replicon with a luciferase reporter gene and a neomycin resistance gene)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

This compound (or rac-cryptopleurine) stock solution in DMSO

-

96-well cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture Huh-luc/neo-ET cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 250 µg/mL G418 at 37°C in a 5% CO2 incubator.

-

Trypsinize the cells, count them, and adjust the cell density to 1 × 10^5 cells/mL in complete growth medium without G418.

-

Seed 100 µL of the cell suspension (1 × 10^4 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

After the incubation period, remove the medium from the wells.

-

Wash the cells once with 100 µL of phosphate-buffered saline (PBS).

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate the plate at room temperature for 5-10 minutes with gentle shaking to ensure complete cell lysis.

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis:

-

The luminescence intensity is directly proportional to the level of HCV replicon replication.

-

Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

-

Determine the EC50 value, the concentration of the compound that inhibits HCV replication by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the cytotoxic effect of the compound on the host cells, which is crucial for evaluating its therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Huh-7 cells (or the same cell line used in the replicon assay)

-

DMEM with 10% FBS and Penicillin-Streptomycin

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed Huh-7 cells in a 96-well plate at the same density as in the replicon assay (1 × 10^4 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with the same serial dilutions of this compound as used in the replicon assay.

-

Incubate for the same duration (72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in the incubator.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

-

Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the investigation of this compound's anti-HCV activity.

Experimental Workflow for Antiviral Activity Assessment

Caption: Workflow for determining the anti-HCV activity and cytotoxicity of this compound.

Proposed Mechanism of Action of this compound

The antiviral activity of this compound is attributed to its interaction with a host cellular protein, Heat shock cognate 70 (Hsc70). The compound acts as an allosteric regulator of Hsc70's ATPase activity, which is essential for the proper folding and function of viral proteins required for HCV replication.

Caption: Proposed mechanism of this compound's anti-HCV activity via Hsc70 modulation.

Conclusion

This compound demonstrates potent in vitro activity against Hepatitis C Virus replication. Its mechanism of action, involving the allosteric modulation of the host chaperone protein Hsc70, presents a novel approach to antiviral therapy that targets a host dependency factor rather than a viral enzyme, potentially offering a higher barrier to the development of drug resistance. The detailed experimental protocols and illustrative diagrams provided in this guide offer a comprehensive resource for the further investigation and development of this compound and related compounds as promising anti-HCV agents. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for combination therapy.

Preliminary studies on the anticancer properties of (-)-Cryptopleurine

A Technical Guide to the Anticancer Properties of (-)-Cryptopleurine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, a phenanthroquinolizidine alkaloid, has demonstrated significant antiproliferative activity across a range of cancer cell lines, with potency observed in the nanomolar and even picomolar ranges.[1][2] Its primary mechanism of action involves the potent inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway, a critical regulator of genes involved in cell survival, proliferation, inflammation, invasion, and angiogenesis.[3] By suppressing NF-κB, this compound downregulates anti-apoptotic proteins and enhances tumor necrosis factor-alpha (TNF-α)-induced apoptosis.[3] Further mechanistic studies on its analogs have revealed modulation of other critical cancer-related pathways, including the Hedgehog pathway via downregulation of HSP90 and β-catenin, and the PTEN/Akt/mTOR pathway.[1][4] This technical guide provides a consolidated overview of the quantitative data, detailed experimental protocols used in its study, and visual representations of its molecular mechanisms.

Data Presentation: In Vitro Cytotoxicity

The antiproliferative effects of this compound and its synthetic analogs have been quantified against numerous human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values reported in the literature.

Table 1: Cytotoxicity (IC₅₀/GI₅₀) of this compound and Key Analogs

| Compound | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (nM) | Reference |

|---|---|---|---|---|

| This compound (R-isomer) | A549 | Non-Small Cell Lung | 9 | [1][2] |

| CL1-5 | Non-Small Cell Lung | ~8 | [1][2] | |

| PC9 | Non-Small Cell Lung | ~8 | [1][2] | |

| MRC-5 (Normal) | Human Lung Fibroblast | ~14 | [1] | |

| NCI-60 Panel | Various | pM to nM range | [2] | |

| Analog 13b (E-ring hydroxylated) | A549 | Non-Small Cell Lung | 20 | [1] |

| DU145 | Prostate | 20 | [1] | |

| KB | Nasopharyngeal | 20 | [1] | |

| KBvin | Drug-Resistant Nasopharyngeal | 20 | [1] | |

| SKBR3 | Breast | 72 | [1] | |

| MRC-5 (Normal) | Human Lung Fibroblast | ~100 | [1] | |

| Analog 5b (Methanesulfonamide) | Caki-1 | Renal | Potent (Value not specified) | [5] |

| Analog 11 (S-13-oxo) | Panel of 5 cell lines | Various | 9 | [6] |

| Analog 16 (S-13-oxo) | Panel of 5 cell lines | Various | 20 |[6] |

Core Signaling Pathways

This compound exerts its anticancer effects by modulating key signaling cascades integral to cancer cell survival and proliferation.

Inhibition of the NF-κB Pathway

The primary mechanism identified for this compound is the suppression of the NF-κB pathway. It inhibits the activation of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This action blocks the nuclear translocation of the p65 subunit, thereby inhibiting the transcription of NF-κB target genes.[3]

References

- 1. Antitumor Agents 295. E-ring Hydroxylated Antofine and Cryptopleurine Analogs as Antiproliferative Agents: Design, Synthesis, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. Cryptopleurine Targets NF-κB Pathway, Leading to Inhibition of Gene Products Associated with Cell Survival, Proliferation, Invasion, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryptolepine Analog Exhibits Antitumor Activity against Ehrlich Ascites Carcinoma Cells in Mice via Targeting Cell Growth, Oxidative Stress, and PTEN/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antitumor Agents 288. Design, Synthesis, SAR, and Biological Studies of Novel Heteroatom-Incorporated Antofine and Cryptopleurine Analogs as Potent and Selective Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Cryptopleurine's Inhibitory Effects on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of (-)-Cryptopleurine on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound, a phenanthroquinolizidine alkaloid, has demonstrated potent anti-inflammatory and anti-cancer activities, primarily through the suppression of the NF-κB activation cascade. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effect on the NF-κB signaling pathway by targeting the upstream kinase, IκB kinase (IKK). It suppresses the activation of IKK induced by tumor necrosis factor-alpha (TNF-α), which in turn blocks the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[1][2][3] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its DNA-binding activity and the transcription of NF-κB-regulated genes.[1][2][3] Notably, studies indicate that cryptopleurine does not directly inhibit the kinase activity of an already activated IKK complex but rather interferes with its activation.[1]

The suppression of NF-κB activation by this compound leads to the downregulation of a variety of gene products associated with inflammation, cell survival, proliferation, invasion, and angiogenesis.[1][2][3]

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of this compound on various stages of the NF-κB signaling pathway in MDA-MB-231 and Hep3B human cancer cell lines.

Table 1: Dose-Dependent Inhibition of TNF-α-Induced NF-κB DNA Binding by this compound

| Cell Line | This compound Concentration (nM) | Inhibition of NF-κB DNA Binding |

| MDA-MB-231 | 10 | Partial Inhibition |

| MDA-MB-231 | 30 | Strong Inhibition |

| MDA-MB-231 | 100 | Complete Inhibition |

| Hep3B | 10 | Partial Inhibition |

| Hep3B | 30 | Strong Inhibition |

| Hep3B | 100 | Complete Inhibition |

| Data derived from Electrophoretic Mobility Shift Assay (EMSA) results.[4] |

Table 2: Dose-Dependent Inhibition of TNF-α-Induced NF-κB-Dependent Reporter Gene Expression by this compound in MDA-MB-231 Cells

| This compound Concentration (nM) | Relative Luciferase Activity (Fold Induction) |

| 0 (TNF-α only) | ~12.5 |

| 1 | ~10.0 |

| 3 | ~7.5 |

| 10 | ~4.0 |

| 30 | ~2.0 |

| Data is approximate, based on graphical representation in the source literature.[4] |

Table 3: Effect of this compound on the Expression of NF-κB-Regulated Genes

| Gene Category | Gene | Effect of this compound (30 nM) on TNF-α-Induced Expression |

| Inflammatory | IL-6 | Inhibition |

| IL-8 | Inhibition | |

| IL-1β | Inhibition | |

| Anti-apoptotic | TRAF2 | Inhibition |

| Bcl-2 | Inhibition | |

| cIAP1 | Inhibition | |

| FLIP | Inhibition | |

| Proliferation | Cyclin D1 | Inhibition |

| COX-2 | Inhibition | |

| Invasion | ICAM-1 | Inhibition |

| MMP-9 | Inhibition | |

| Angiogenesis | VEGF | Inhibition |

| Qualitative summary of effects observed via quantitative real-time PCR.[1][3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NF-κB signaling pathway with the points of intervention by this compound and a typical experimental workflow for assessing its inhibitory effects.

Figure 1: NF-κB Signaling Pathway and Inhibition by this compound.

Figure 2: Experimental Workflow for NF-κB Inhibition Studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on the NF-κB pathway.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.[5][6][7]

-

Principle: Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements and a control plasmid expressing Renilla luciferase for normalization.[5][8] Upon NF-κB activation, it binds to the response elements and drives the expression of firefly luciferase. The resulting luminescence is proportional to NF-κB activity.

-

Protocol:

-

Cell Seeding: Seed cells (e.g., HEK293, MDA-MB-231) in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.[5] Allow cells to adhere overnight.

-

Transfection: Co-transfect cells with the NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[5] Incubate for 24 hours.

-

Treatment: Pre-treat the transfected cells with varying concentrations of this compound for 12 hours.[4]

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10-20 ng/mL), for an additional 6-12 hours.[4][5]

-

Lysis: Wash the cells with PBS and add Passive Lysis Buffer to each well.[5]

-

Luminescence Measurement: Using a dual-luciferase reporter assay system, measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[5] Compare the normalized activity of treated cells to the stimulated control to determine the percentage of inhibition.

-

Western Blot for IκBα Phosphorylation and Degradation

This technique is used to detect changes in the levels of total and phosphorylated IκBα.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the protein of interest (total IκBα and phospho-IκBα).

-

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., MDA-MB-231) and pre-treat with this compound for 12 hours, followed by a time-course stimulation with TNF-α (e.g., 20 ng/ml for 0, 5, 15, 30 minutes).[1]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total cytoplasmic protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies specific for phospho-IκBα (Ser32/36) and total IκBα overnight at 4°C. A loading control antibody (e.g., α-tubulin or β-actin) should also be used.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phospho-IκBα and total IκBα to the loading control.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.[1]

-

Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly than free DNA in a non-denaturing polyacrylamide gel. A labeled DNA probe containing the NF-κB consensus sequence is used to detect the binding activity in nuclear extracts.

-

Protocol:

-

Nuclear Extract Preparation: Following pre-treatment with this compound and stimulation with TNF-α, harvest cells and prepare nuclear extracts using a nuclear extraction kit.[4]

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature. For competition assays, a 100-fold excess of unlabeled probe can be added to confirm specificity.[4]

-

Electrophoresis: Resolve the protein-DNA complexes on a 4-6% non-denaturing polyacrylamide gel.

-

Detection: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the bands.

-

Analysis: A reduction in the intensity of the shifted band in treated samples compared to the control indicates inhibition of NF-κB DNA binding.

-

In Vitro IKK Kinase Assay

This assay determines the direct effect of a compound on the enzymatic activity of the IKK complex.[1]

-

Principle: The IKK complex is immunoprecipitated from stimulated cell lysates. The activity of the isolated kinase is then measured by its ability to phosphorylate a substrate, such as GST-IκBα, in the presence of [γ-³²P]ATP.

-

Protocol:

-

Immunoprecipitation: Lyse HEK293 cells stimulated with TNF-α and immunoprecipitate the IKK complex using an anti-IKKα or anti-IKKβ antibody.[1]

-

Kinase Reaction:

-

Wash the immunoprecipitated complex extensively.

-

Resuspend the beads in a kinase assay buffer.

-

Add varying concentrations of this compound to the reaction mixture and incubate for 30 minutes.[1]

-

Initiate the kinase reaction by adding the substrate (e.g., GST-IκBα) and [γ-³²P]ATP.

-

Incubate for 30 minutes at 30°C.

-

-

Analysis:

-

Stop the reaction by adding SDS sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

-

-

Interpretation: If this compound directly inhibits IKK, a dose-dependent decrease in the phosphorylation of the GST-IκBα substrate will be observed. The finding that it does not directly affect IKK activity suggests its action is on an upstream activator of the kinase.[1]

-

References

- 1. Cryptopleurine Targets NF-κB Pathway, Leading to Inhibition of Gene Products Associated with Cell Survival, Proliferation, Invasion, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryptopleurine targets NF-κB pathway, leading to inhibition of gene products associated with cell survival, proliferation, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cryptopleurine Targets NF-κB Pathway, Leading to Inhibition of Gene Products Associated with Cell Survival, Proliferation, Invasion, and Angiogenesis | PLOS One [journals.plos.org]

- 4. Cryptopleurine Targets NF-κB Pathway, Leading to Inhibition of Gene Products Associated with Cell Survival, Proliferation, Invasion, and Angiogenesis | PLOS One [journals.plos.org]

- 5. benchchem.com [benchchem.com]

- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bowdish.ca [bowdish.ca]

Discovery and Initial Characterization of (-)-Cryptopleurine from Boehmeria cylindrica: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and initial characterization of the phenanthroquinolizidine alkaloid, (-)-Cryptopleurine, from the plant Boehmeria cylindrica (L.) Sw., commonly known as false nettle. This document synthesizes the foundational research that identified its potent cytotoxic and antiviral properties, providing a consolidated resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

This compound was first reported as a constituent of Boehmeria cylindrica in the late 1960s and early 1970s by a team of researchers including Farnsworth, Hart, Johns, Lamberton, and Messmer. Their work identified this alkaloid as the primary bioactive compound responsible for the plant's cytotoxic and antiviral activities.

Experimental Protocols: Isolation and Purification

While the full, detailed experimental protocols from the original publications are not available in publicly accessible records, the following outlines the general procedure gleaned from available documentation.

Plant Material: The initial isolation was performed on whole, fruiting plants of Boehmeria cylindrica.

Extraction:

-

The plant material was subjected to an extraction process to obtain a crude alkaloid fraction.

-

This involved an initial extraction with a solvent system, followed by an acid-base partitioning to separate the alkaloids. The crude extract was made basic with ammonia, and the alkaloids were then extracted into chloroform.

Purification:

-

The crude alkaloid fraction was further purified using chromatographic techniques.

-

Preparative thin-layer chromatography (TLC) was a key step in the separation of this compound from other constituents.

-

Crystallization from acetone was used to obtain the final, purified compound, which presented as faintly yellowish needles.

Workflow of this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Structural Elucidation and Physicochemical Characterization

The identity of the isolated compound as this compound was confirmed through a combination of spectroscopic and physicochemical methods, and by comparison with an authentic sample.

Data Presentation: Physicochemical and Spectroscopic Data

| Property | Value |

| Melting Point | 195-197 °C |

| Optical Rotation ([α]_D) | -50° (c, 0.5 in CHCl₃) |

| Molecular Formula | C₂₄H₂₇NO₃ |

| Molecular Weight | 377.48 g/mol |

| Mass Spectrometry (m/z) | |

| M⁺ | 377 |

| Other significant peaks | 365, 298, 283, 267, 251, 239, 168, 151, 138, 124, 84 (base peak) |

| Infrared (IR) Spectrum | Identical to that of authentic cryptopleurine |

Note: Detailed ¹H and ¹³C NMR data from the initial characterization are not available in the reviewed literature.

Initial Biological Characterization

Initial biological screening of extracts from Boehmeria cylindrica revealed significant cytotoxic and antiviral activities, which were subsequently attributed to this compound.

Cytotoxic Activity

This compound demonstrated potent cytotoxicity against Eagle's 9KB carcinoma of the nasopharynx in cell culture.

A standard in vitro cytotoxicity assay using the KB cell line was employed. While specific details of the protocol used in the original studies are limited, a general outline would involve:

-

Cell Culture: Maintenance of the KB human oral cancer cell line in appropriate culture medium.

-

Compound Treatment: Incubation of the cells with various concentrations of this compound.

-

Viability Assessment: Determination of cell viability after a set incubation period using a suitable method (e.g., dye exclusion, metabolic assay).

-

Data Analysis: Calculation of the effective dose 50 (ED₅₀), the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation: Cytotoxicity Data

| Cell Line | ED₅₀ (µg/mL) |

| Eagle's 9KB Carcinoma of the Nasopharynx | 7.8 x 10⁻⁴ and 2.6 x 10⁻⁵ |

Antiviral Activity

The initial studies also identified this compound as an active antiviral agent.

The antiviral activity was assessed using an in vitro viral inhibition assay. A general protocol would include:

-

Host Cell Culture: Propagation of a suitable host cell line for the target virus (e.g., Vero cells for Herpes Simplex Virus).

-

Viral Infection: Infection of the host cells with the virus in the presence and absence of various concentrations of this compound.

-

Assessment of Viral Inhibition: Quantification of the reduction in viral replication, typically by observing the inhibition of the cytopathic effect (CPE) or by plaque reduction assays.

Data Presentation: Antiviral Spectrum

| Virus Tested | Activity |

| Herpes Simplex Virus | Active |

Note: Quantitative antiviral activity data (e.g., IC₅₀) from the initial studies are not detailed in the available literature.

Signaling Pathway Interactions

While the initial discovery papers focused on the isolation and primary biological activities of this compound, subsequent research on this class of compounds has begun to elucidate their mechanisms of action, including interactions with key cellular signaling pathways. It is important to note that this information comes from broader studies on Cryptopleurine and its analogs and may not have been part of the initial characterization from Boehmeria cylindrica.

Inhibition of NF-κB Signaling Pathway

Caption: Postulated mechanism of this compound's anti-inflammatory and anti-cancer effects.

Conclusion

The foundational research on this compound from Boehmeria cylindrica established it as a potent natural product with significant cytotoxic and antiviral properties. This initial work laid the groundwork for further investigation into its mechanism of action and potential as a lead compound in drug development. While the detailed experimental protocols from these early studies are not fully available, the compiled data provides a valuable starting point for researchers interested in this important alkaloid. Further studies to fully elucidate its pharmacological profile and signaling pathway interactions are warranted.

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cryptopleurine, a phenanthroquinolizidine alkaloid isolated from plants of the Lauraceae and Urticaceae families, has garnered significant attention in the scientific community for its potent biological activities.[1] This in-depth technical guide provides a comprehensive overview of the pharmacological profiling of this compound and its related alkaloids. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers in oncology, pharmacology, and drug discovery.

Data Presentation: Cytotoxicity Profiling

The anti-proliferative activity of this compound and its analogs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | Various (Mean) | Multiple | 0.9 | [2] |

| This compound | Hematological Malignancies (Mean) | Leukemia/Lymphoma | 1.0 | [2] |

| This compound | Solid Tumors (Mean) | Various | 2.8 | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the pharmacological profiling of this compound and its analogs are provided below.

Cell Viability and Cytotoxicity Assays

1. MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (DMSO) for the desired time period (e.g., 48-72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[3][4]

-

2. Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on membrane integrity.

-

Materials:

-

Trypan Blue solution (0.4%)

-

Hemocytometer

-

Microscope

-

-

Protocol:

-

Harvest cells and resuspend in a single-cell suspension.

-

Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[5]

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[6][7]

-

Apoptosis Assays

Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Induce apoptosis in cells by treating with the test compound for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 1-2 µL of PI to 100 µL of the cell suspension.[8]

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8]

-

Protein Analysis

Western Blotting for Phosphorylated Proteins (e.g., p-IκBα, p-JNK)

This technique is used to detect specific proteins in a sample and can be adapted to detect phosphorylated forms of proteins, indicating the activation state of signaling pathways.

-

Materials:

-

Lysis buffer with phosphatase and protease inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (specific for the phosphorylated and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Treat cells with the test compound and appropriate stimuli (e.g., TNF-α).

-

Lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Milk should be avoided as it contains phosphoproteins.[9]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα or anti-phospho-JNK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize, the membrane can be stripped and re-probed for the total protein.[10][11]

-

Protein-DNA Interaction Assay

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect protein-DNA interactions, such as the binding of the NF-κB transcription factor to its consensus DNA sequence.

-

Materials:

-

Nuclear extraction buffers

-

Biotin- or radio-labeled DNA probe with the NF-κB consensus sequence

-

Poly(dI-dC)

-

Native polyacrylamide gel

-

-

Protocol:

-

Prepare nuclear extracts from cells treated with the test compound and a stimulus (e.g., TNF-α).

-

Incubate the nuclear extract with the labeled NF-κB probe in a binding reaction buffer containing poly(dI-dC) to block non-specific binding.

-

Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.

-

Transfer the complexes to a membrane and detect the labeled probe. A "shift" in the mobility of the probe indicates protein binding.[12][13]

-

In Vitro Protein Synthesis Inhibition Assay

This assay measures the direct effect of a compound on the translation machinery.

-

Materials:

-

Cell-free translation system (e.g., rabbit reticulocyte lysate)

-

Reporter mRNA (e.g., Luciferase mRNA)

-

Luciferase assay reagent

-

Luminometer

-

-

Protocol:

-

Set up the in vitro translation reaction according to the manufacturer's instructions, including the cell-free lysate, reaction buffer, amino acids, and reporter mRNA.

-

Add various concentrations of the test compound and a vehicle control to the reactions.

-

Incubate the reactions at 30°C for 60-90 minutes.[14]

-

Add the luciferase assay reagent to each reaction.

-

Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of protein synthesis.[15][16]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of several key signaling pathways, primarily leading to the inhibition of cell survival and proliferation, and the induction of apoptosis.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of action for this compound is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.

This compound has been shown to suppress NF-κB activation by inhibiting the activation of the IKK complex.[17] This prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the active p65 subunit of NF-κB.[17] The suppression of NF-κB leads to the downregulation of gene products involved in cell survival (e.g., Bcl-2, cIAP1), proliferation (e.g., cyclin D1), and invasion.[6]

Caption: Inhibition of the NF-κB pathway by this compound.

Crosstalk with the JNK Signaling Pathway and Induction of Apoptosis

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is predominantly activated by stress stimuli. While the precise interplay is complex and can be cell-type dependent, there is significant crosstalk between the NF-κB and JNK pathways in regulating apoptosis.[18]

In many cellular contexts, NF-κB activation has an anti-apoptotic effect, in part by suppressing sustained JNK activation.[2] By inhibiting the NF-κB pathway, this compound may remove this inhibitory signal on the JNK pathway, leading to prolonged JNK activation. Activated JNK can then phosphorylate various downstream targets, including transcription factors like c-Jun, which promote the expression of pro-apoptotic genes. This sustained JNK activation, coupled with the downregulation of NF-κB-mediated survival signals, creates a cellular environment that strongly favors apoptosis.

Caption: Crosstalk between NF-κB and JNK pathways in this compound-induced apoptosis.

Conclusion

This compound and its related alkaloids exhibit potent anti-cancer properties, primarily through the inhibition of protein synthesis and the induction of apoptosis. A key molecular mechanism underlying these effects is the suppression of the pro-survival NF-κB signaling pathway, which may subsequently lead to the sustained activation of the pro-apoptotic JNK pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the continued investigation and potential therapeutic development of this promising class of natural products. Further research into the structure-activity relationships of novel analogs and a deeper understanding of their complex interactions with cellular signaling networks will be crucial in harnessing their full therapeutic potential.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. tandfonline.com [tandfonline.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. benchchem.com [benchchem.com]

- 5. brd.nci.nih.gov [brd.nci.nih.gov]

- 6. revvity.com [revvity.com]

- 7. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tips for Western Blot of Phosphorylated Protein [novusbio.com]

- 10. benchchem.com [benchchem.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. benchchem.com [benchchem.com]

- 16. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cryptopleurine Targets NF-κB Pathway, Leading to Inhibition of Gene Products Associated with Cell Survival, Proliferation, Invasion, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crosstalk between JNK and NF-κB signaling pathways via HSP27 phosphorylation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Biological Activities of (-)-Cryptopleurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cryptopleurine, a phenanthroquinolizidine alkaloid first isolated from the bark of the Australian laurel, Cryptocarya pleurosperma, has emerged as a molecule of significant interest in the field of pharmacology. Its potent biological activities, spanning anticancer, antiviral, and anti-inflammatory effects, have positioned it as a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the full biological activity spectrum of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate further research and drug development endeavors.

Quantitative Biological Activity Data

The following tables summarize the in vitro efficacy of this compound and its racemic form across various biological assays.

Table 1: Anticancer Activity of this compound and its Analogs

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| rac-Cryptopleurine | HepG2 (Hepatoma) | Cytotoxicity | 0.002 ± 0.0003 | [1] |

| rac-Cryptopleurine | Huh-7 (Hepatoma) | Cytotoxicity | 0.003 ± 0.0002 | [1] |

| This compound | MDA-MB231 (Breast Cancer) | NF-κB Reporter | ~0.03 | [2][3] |

| This compound | Hep3B (Hepatoma) | NF-κB Activation | Inhibition at 30 nM | [2][3] |

| 7-Methoxycryptopleurine | Macrophage | Anti-inflammatory | - | [4] |

Table 2: Antiviral Activity of rac-Cryptopleurine

| Compound | Virus | Cell Line | Assay | EC50 (µM) | Reference |

| rac-Cryptopleurine | Hepatitis C Virus (HCV) | Huh-7 | Replicon | 0.001 | [5] |

Note: Data for LD50 values of this compound were not available in the reviewed literature, indicating a gap in the current toxicological data for this compound.

Core Biological Activities and Mechanisms of Action

Anticancer and Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the potent anticancer and anti-inflammatory effects of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] This transcription factor plays a critical role in regulating genes involved in inflammation, cell survival, proliferation, invasion, and angiogenesis.

This compound exerts its inhibitory effect by targeting the IκB kinase (IKK) complex.[2][3] Specifically, it prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target gene expression.[2][3] The downstream consequences of this inhibition are manifold and contribute directly to its therapeutic potential.

-

Downregulation of Inflammatory Cytokines: this compound has been shown to suppress the expression of pro-inflammatory cytokines such as IL-6, IL-8, and IL-1β.[2]

-

Induction of Apoptosis: By inhibiting NF-κB, this compound downregulates the expression of anti-apoptotic genes, thereby promoting programmed cell death in cancer cells.[2][3]

-

Inhibition of Proliferation and Invasion: The suppression of NF-κB leads to a decrease in the expression of genes crucial for cell proliferation (e.g., cyclin D1) and invasion (e.g., MMP-9).[2]

Antiviral Activity

This compound has demonstrated notable antiviral properties, particularly against Hepatitis C Virus (HCV) and poliovirus.

-

Anti-HCV Activity: The racemic form of cryptopleurine exhibits potent anti-HCV activity.[5] The proposed mechanism involves the allosteric regulation of the ATPase activity of a host protein, heat shock cognate protein 70 (Hsc70).[5] This modulation likely disrupts the proper folding or function of viral proteins essential for replication.

-

Anti-Poliovirus Activity: The mechanism of action against poliovirus appears to occur at a very early stage of the viral replication cycle.[1] It is suggested that this compound may interfere with the translation of the incoming viral RNA, thereby preventing the synthesis of viral proteins necessary for replication. Further detailed studies are required to fully elucidate this mechanism.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from standard methodologies and should be optimized for specific cell lines and experimental conditions.

Materials:

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to treatment with this compound.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

96-well white, clear-bottom plates

-

This compound stock solution (in DMSO)

-

Inducer of NF-κB activation (e.g., TNF-α)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) in a 96-well plate. Incubate for 24 hours.[2]

-

Compound Treatment: Pre-incubate the transfected cells with various concentrations of this compound for a specified period (e.g., 12 hours).[2]

-

Induction: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for an additional period (e.g., 12 hours).[2]

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated control and determine the IC50 of this compound's inhibitory effect.

Conclusion and Future Directions